molecular formula C10H10N2O3 B15298398 Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B15298398
M. Wt: 206.20 g/mol
InChI Key: COFRVDKDNXHQKW-UHFFFAOYSA-N
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Description

Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde and a β-ketoester under acidic or basic conditions to form the naphthyridine core . Another approach includes the use of a water-soluble iridium catalyst to facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions or metal-catalyzed processes that are optimized for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the naphthyridine core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include mono- and diarylated naphthyridines, tetrahydro derivatives, and various substituted naphthyridine compounds .

Scientific Research Applications

Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the 7-oxo group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and industrial applications.

Biological Activity

Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects supported by research findings and case studies.

  • Chemical Name : this compound
  • CAS Number : 615568-69-9
  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.2 g/mol

Antimicrobial Activity

Research has shown that naphthyridine derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains:

CompoundActivityBacterial Strains
Methyl 7-Oxo DerivativeHighStaphylococcus, Pseudomonas aeruginosa, Neisseria gonorrhoeae
Comparative DrugsModerateCiprofloxacin-resistant strains

A study demonstrated that certain naphthyridine derivatives showed enhanced activity against multi-resistant bacterial strains when combined with fluoroquinolones .

Anticancer Activity

Methyl 7-oxo derivatives have also been investigated for their anticancer properties. In vitro studies indicate potent cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Reference
HL-60 (Human leukemia)1.21
A549 (Lung cancer)12.86
HepG2 (Liver cancer)10.47

These compounds have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific proteins and pathways related to cell survival and proliferation .

Neurological and Cardiovascular Effects

Emerging research suggests that naphthyridine derivatives may also influence neurological and cardiovascular systems. For instance, some compounds have exhibited psychotropic effects and potential benefits in treating neurodegenerative diseases .

The mechanism by which methyl 7-oxo derivatives exert their biological effects involves interaction with various molecular targets:

  • Inhibition of Bacterial Enzymes : The compound may inhibit enzymes critical for bacterial survival.
  • Induction of Apoptosis : In cancer cells, it can activate apoptotic pathways leading to cell death.
  • Modulation of Neurotransmitter Activity : Potential effects on neurotransmitter systems could explain psychotropic effects.

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers synthesized a series of naphthyridine derivatives and tested them against resistant bacterial strains.
    • Results indicated that methyl 7-oxo derivatives significantly reduced bacterial load in infected tissues in animal models.
  • Anticancer Research :
    • A study involving methyl 7-oxo derivatives showed promising results against several human cancer cell lines.
    • Mechanistic studies revealed that these compounds could disrupt mitochondrial function and induce oxidative stress in cancer cells.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 7-oxo-6,8-dihydro-5H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)7-4-6-2-3-8(13)12-9(6)11-5-7/h4-5H,2-3H2,1H3,(H,11,12,13)

InChI Key

COFRVDKDNXHQKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NC(=O)CC2)N=C1

Origin of Product

United States

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